molecular formula C18H30O3 B163657 (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid CAS No. 87984-82-5

(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid

Cat. No.: B163657
CAS No.: 87984-82-5
M. Wt: 294.4 g/mol
InChI Key: KLLGGGQNRTVBSU-FQSPHKRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13(S)-HOTrE: is a bioactive lipid compound derived from arachidonic acid. Its chemical structure consists of an 18-carbon chain with a hydroxyl group at the 13th position. The stereoisomer 13®-HOTrE also exists alongside 13(S)-HOTrE .

Scientific Research Applications

Chemistry::

    Lipid Signaling: 13(S)-HOTrE modulates cellular responses via lipid signaling pathways.

    Inflammation: It plays a role in inflammation and immune responses.

Biology and Medicine::

Safety and Hazards

The safety and hazards of this compound are not specified in the available resources .

Preparation Methods

Synthetic Routes::

    Enzymatic Hydroxylation: 13(S)-HOTrE can be enzymatically synthesized by the action of lipoxygenases on arachidonic acid.

    Chemical Synthesis: Chemical methods involve selective oxidation of arachidonic acid at the 13th carbon using specific reagents.

Industrial Production:: Industrial-scale production methods typically involve enzymatic processes due to their specificity and efficiency.

Chemical Reactions Analysis

Reactions::

    Oxidation: 13(S)-HOTrE can undergo further oxidation reactions, leading to other bioactive compounds.

    Reduction: Reduction of the hydroxyl group may yield different derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions::

    Enzymes: Lipoxygenases (for enzymatic synthesis).

    Oxidants: Peroxides, metal catalysts (for chemical synthesis).

    Solvents: Organic solvents (e.g., chloroform, methanol).

Major Products::

    13(S)-HODE: The corresponding non-epoxide compound.

  • Other derivatives depending on reaction conditions.

Comparison with Similar Compounds

    13®-HOTrE: Its stereoisomer with distinct bioactivities.

    9(S)-HOTrE: Another hydroxy derivative of arachidonic acid.

Properties

IUPAC Name

(9Z,11E,13S,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15,17,19H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLGGGQNRTVBSU-FQSPHKRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid
Reactant of Route 2
(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid
Reactant of Route 3
(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid
Reactant of Route 4
(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid
Reactant of Route 5
(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid
Reactant of Route 6
(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid
Customer
Q & A

Q1: What are the anti-inflammatory effects of 13(S)-HOTrE and how does it work?

A1: Research suggests that 13(S)-HOTrE exhibits anti-inflammatory effects primarily by inhibiting the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation. [] While the exact mechanism remains unclear, it's proposed that 13(S)-HOTrE may directly interact with NLRP3 components or modulate upstream signaling pathways to prevent its activation. Further research is needed to fully elucidate the molecular targets and downstream effects of 13(S)-HOTrE.

Q2: Can 13(S)-HOTrE be used as a biomarker for aromatase inhibitor-induced arthralgia (AIA)?

A2: Preliminary research indicates that baseline levels of 13(S)-HOTrE might be associated with worsening hot flash symptoms in breast cancer patients taking aromatase inhibitors. [] While further investigation is needed, this finding suggests that 13(S)-HOTrE could potentially serve as a biomarker for predicting AIA susceptibility or severity. This highlights the need for more comprehensive studies to validate its clinical utility in AIA management.

Q3: How does the presence of 13(S)-HOTrE affect the activity of human epithelial 15-lipoxygenase-2 (15-LOX-2)?

A3: 13(S)-HOTrE acts as an allosteric regulator of 15-LOX-2, influencing its substrate specificity. Specifically, it enhances the enzyme's preference for arachidonic acid over γ-linolenic acid by modulating the catalytic rate. [] This interaction highlights the complex regulatory mechanisms governing lipoxygenase activity and suggests a potential role for 13(S)-HOTrE in fine-tuning inflammatory responses mediated by 15-LOX-2.

Q4: What is the role of 13(S)-HOTrE in pulmonary hypertension?

A4: Research indicates that 13(S)-HOTrE is associated with a lower likelihood of developing pulmonary hypertension (PH). [] While the exact mechanism remains unclear, its association with pulmonary artery uptake suggests a potential role in regulating pulmonary vascular tone or inflammatory processes within the lungs. These findings warrant further investigation into 13(S)-HOTrE as a potential therapeutic target for PH.

Q5: Can microalgae be a source of 13(S)-HOTrE for therapeutic applications?

A5: Yes, certain microalgae species like Chlamydomonas debaryana have been identified as a rich source of 13(S)-HOTrE. [] Studies have demonstrated the anti-inflammatory effects of C. debaryana biomass, partly attributed to its 13(S)-HOTrE content, in a rat model of colitis. This suggests the potential of utilizing microalgae as a sustainable source of 13(S)-HOTrE for developing novel anti-inflammatory therapies.

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